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Compound of Interest

Compound Name:
Methyl 2-hydroxy-4-

methylpyrimidine-5-carboxylate

Cat. No.: B12213052

Get Quote

Executive Summary & Compound Identity
Methyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (MHM-PC) is a functionalized

pyrimidine scaffold widely used in the development of antiviral agents and kinase inhibitors. Its

structural integrity is defined by a specific substitution pattern: a hydroxyl group at position 2, a

methyl group at position 4, and a methyl ester moiety at position 5.

In the solid state, this compound predominantly exists in the 2-oxo-1,2-dihydropyrimidine

(lactam) tautomeric form. Correctly interpreting its FTIR spectrum requires recognizing this

keto-enol tautomerism, as the spectrum will display amide-like features rather than typical

phenolic hydroxyl bands.
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Feature Specification

IUPAC Name
Methyl 2-oxo-4-methyl-1,2-dihydropyrimidine-5-

carboxylate

Common Name
Methyl 2-hydroxy-4-methylpyrimidine-5-

carboxylate

CAS Registry Analogous to Ethyl Ester CAS 6214-64-8

Molecular Formula C₇H₈N₂O₃

Key Functional Groups
Ester (C=O), Cyclic Amide (N-C=O), Conjugated

C=C

Structural Analysis: The Tautomerism Factor
Before analyzing peaks, one must understand the "Why" behind the spectrum. The 2-hydroxy

pyrimidine motif undergoes a proton shift, favoring the Lactam (Keto) form over the Lactim

(Enol) form in solid phases.

Impact on FTIR:

Expectation (Enol): Broad -OH stretch (3200-3400 cm⁻¹) and C=N ring bands.

Reality (Keto): Sharp/Broad -NH stretch (3100-3200 cm⁻¹) and a strong Amide I carbonyl

peak.
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Figure 1: Tautomeric shift from Lactim to Lactam form, dictating the dominant FTIR signals

observed in solid-state analysis.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b12213052/docs?utm_src=pdf-body-img#technical-comparison-guide-ftir-characterization-of-methyl-2-hydroxy-4-methylpyrimidine-5-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12213052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Spectral Assignment (Diagnostic Peaks)
The following assignments differentiate MHM-PC from its precursors and analogs. The data is

synthesized from high-fidelity comparisons of structurally validated pyrimidine carboxylates [1,

2].

Region 1: High Frequency (3500 – 2800 cm⁻¹)
3250 – 3100 cm⁻¹ (Broad, Medium):N-H Stretching. Unlike a free hydroxyl group, this band

is often structured due to intermolecular hydrogen bonding (dimer formation) typical of 2-oxo-

pyrimidines.

3000 – 2950 cm⁻¹ (Weak):Aromatic C-H Stretching (C6-H).

2955, 2845 cm⁻¹ (Weak):Aliphatic C-H Stretching. Specifically the asymmetric and

symmetric stretches of the Methyl Ester (-OCH₃) and the C4-Methyl group.

Region 2: The Carbonyl "Fingerprint" (1750 – 1600 cm⁻¹)
This is the most critical region for purity assessment. MHM-PC exhibits a "doublet" carbonyl

signature.

1725 – 1710 cm⁻¹ (Strong, Sharp):Ester C=O Stretch. Corresponds to the non-conjugated or

cross-conjugated methyl ester at position 5.

1680 – 1650 cm⁻¹ (Strong):Ring C=O (Amide I). The carbonyl of the urea moiety within the

pyrimidine ring. This peak is diagnostic of the oxo tautomer.

Region 3: The Ring & Fingerprint (1600 – 1000 cm⁻¹)
1600 – 1550 cm⁻¹:C=C / C=N Ring Vibrations. Often coupled with N-H bending (Amide II).

1280 – 1220 cm⁻¹:C-O-C Stretching (Ester). Strong asymmetric stretch of the methyl ester.

800 – 750 cm⁻¹:C-H Out-of-Plane Bending. Diagnostic of the substitution pattern on the

pyrimidine ring.
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To validate the identity of MHM-PC, it must be compared against its Ethyl Analog (a common

alternative) and its Synthesis Precursor (Methyl 2-(ethoxymethylene)acetoacetate).

Comparison 1: Methyl Ester (MHM-PC) vs. Ethyl Ester
(EHM-PC)
Objective: Distinguish between the two analogs if synthesis uses different alcohols.

Feature
Methyl Ester (MHM-

PC)

Ethyl Ester (EHM-

PC) [1]
Differentiation Logic

Ester C=O ~1720 cm⁻¹ ~1715-1698 cm⁻¹

Methyl esters often

absorb at slightly

higher frequencies

than ethyl esters due

to inductive effects.

C-H Stretch ~2950 cm⁻¹ (Simple)
2980, 2930 cm⁻¹

(Complex)

Ethyl group adds extra

-CH₂- stretching

modes lacking in the

methyl ester.

C-O Stretch ~1250 cm⁻¹ ~1220-1200 cm⁻¹

The C-O-C vibration

shifts due to the mass

difference (Methyl vs

Ethyl).

Melting Point Typically Higher ~180-200°C

MHM-PC typically

packs more densely,

affecting H-bond

broadening in FTIR.

Comparison 2: Product vs. Precursor (Reaction
Monitoring)
Objective: Confirm consumption of starting material (Methyl 2-(ethoxymethylene)acetoacetate

+ Urea).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12213052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Precursor (Acyclic) Product (MHM-PC) Status

N-H Stretch
3400/3300 cm⁻¹ (Urea

-NH₂)

3200-3100 cm⁻¹

(Cyclic Amide -NH)

Shift: Primary amine

doublet disappears;

Secondary amide

band appears.

C=O Environment ~1700 cm⁻¹ (Ketone)
1680-1650 cm⁻¹

(Lactam C=O)

Shift: Ketone signal is

replaced by the lower-

frequency amide

carbonyl.

C=C Region
1630 cm⁻¹ (Enol

ether)

1600-1550 cm⁻¹

(Aromatic Ring)

Change: Vinyl ether

band disappears;

Aromatic ring modes

emerge.

Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this specific ATR-FTIR protocol. This method minimizes

polymorphic interference and ensures the tautomeric state is consistent.

Step-by-Step Methodology
Sample Preparation (Crystallinity Check):

Ensure the sample is dry. Residual solvent (Methanol/Ethanol) will display broad -OH

peaks at 3400 cm⁻¹, masking the N-H region.

Validation: Dry at 50°C under vacuum for 2 hours if broad OH is observed.

Instrument Setup (ATR Mode):

Crystal: Diamond or ZnSe (Diamond preferred for durability).

Resolution: 4 cm⁻¹.

Scans: 32 scans (minimum) to resolve weak aromatic overtones.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12213052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition & Processing:

Background scan (air) must be taken immediately prior.

Apply Baseline Correction (Rubberband method) to flatten the region between 2500-2000

cm⁻¹.

Do NOT apply heavy smoothing, as this may merge the Ester C=O and Ring C=O doublet.

Diagram: Synthesis Monitoring Workflow
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Figure 2: Logic flow for using FTIR to monitor the conversion of precursors to MHM-PC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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